

Application Notes and Protocols for (S,S)-J-113397 In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S,S)-J-113397	
Cat. No.:	B1672710	Get Quote

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Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). [1][2] This compound has become an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system. J-113397 acts as a competitive antagonist, blocking the effects of the endogenous ligand N/OFQ.[2][3][4] Its high selectivity for the NOP receptor over classical opioid receptors (μ , δ , κ) makes it a precise pharmacological instrument for in vitro and in vivo studies.[2][5] These application notes provide detailed protocols for in vivo experiments utilizing (S,S)-J-113397, focusing on its application in models of pain, Parkinson's disease, and opioid tolerance.

Data Presentation In Vitro Pharmacological Profile of J-113397



Parameter	Species/System	Receptor	Value
Ki	Human (cloned)	NOP (ORL-1)	1.8 nM[2]
Ki	Mouse (brain)	NOP (ORL-1)	1.1 nM[2]
IC50	CHO cells expressing NOP	NOP (ORL-1)	2.3 nM[5]
IC50 (N/OFQ- stimulated [35S]GTPyS binding)	CHO-ORL1 cells	NOP (ORL-1)	5.3 nM[2]
IC50 (N/OFQ- stimulated [35S]GTPyS binding)	Mouse brain	NOP (ORL-1)	7.6 nM[4]
IC50 (N/OFQ-inhibited cAMP accumulation)	CHO cells expressing NOP	NOP (ORL-1)	26 nM[5]

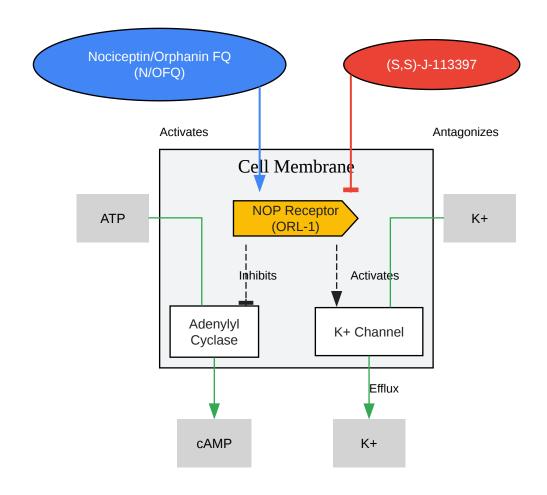
In Vivo Selectivity and Potency of J-113397

Receptor	Ki (nM)	Selectivity (fold vs. human NOP)
Human μ-opioid	1000[2]	~556
Human δ-opioid	>10,000[2]	>5556
Human к-opioid	640[2]	~356

Signaling Pathway

The N/OFQ system, through the NOP receptor, modulates various neuronal functions. The binding of the endogenous ligand N/OFQ to the G-protein coupled NOP receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of inwardly rectifying potassium (K+) channels.[6] **(S,S)-J-113397** competitively antagonizes these effects by blocking the NOP receptor.







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- To cite this document: BenchChem. [Application Notes and Protocols for (S,S)-J-113397 In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672710#s-s-j-113397-in-vivo-experimental-protocol]

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